N-(6-oxobenzo[c]chromen-3-yl)acetamide
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Overview
Description
N-(6-oxobenzo[c]chromen-3-yl)acetamide: is a chemical compound belonging to the class of dibenzo[b,d]pyran derivatives This compound is characterized by the presence of an acetamide group attached to the 3-position of the dibenzo[b,d]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-oxobenzo[c]chromen-3-yl)acetamide typically involves the reaction of 3-acetylcoumarins with appropriate reagents under specific conditions. One common method includes the reaction of 3-acetylcoumarins with malononitrile in ethanol, resulting in the formation of a charge-separated zwitterionic salt . This intermediate can then be further reacted to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: N-(6-oxobenzo[c]chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: N-(6-oxobenzo[c]chromen-3-yl)acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers may investigate its activity against specific biological targets and its potential therapeutic applications.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(6-oxobenzo[c]chromen-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid: This compound shares a similar core structure but differs in the functional group attached to the dibenzo[b,d]pyran ring.
6H-Dibenzo[b,d]pyran-1-ol derivatives: These compounds have structural similarities but may exhibit different chemical and biological properties.
Uniqueness: N-(6-oxobenzo[c]chromen-3-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further study.
Properties
CAS No. |
7355-92-2 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
N-(6-oxobenzo[c]chromen-3-yl)acetamide |
InChI |
InChI=1S/C15H11NO3/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)19-14(12)8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
SXZBHKWBYLGFFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Key on ui other cas no. |
7355-92-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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